

2,4-Dimethoxybenzonitrile CAS number 4107-65-7

7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dimethoxybenzonitrile

Cat. No.: B173694

[Get Quote](#)

An In-depth Technical Guide to **2,4-Dimethoxybenzonitrile** (CAS No. 4107-65-7)

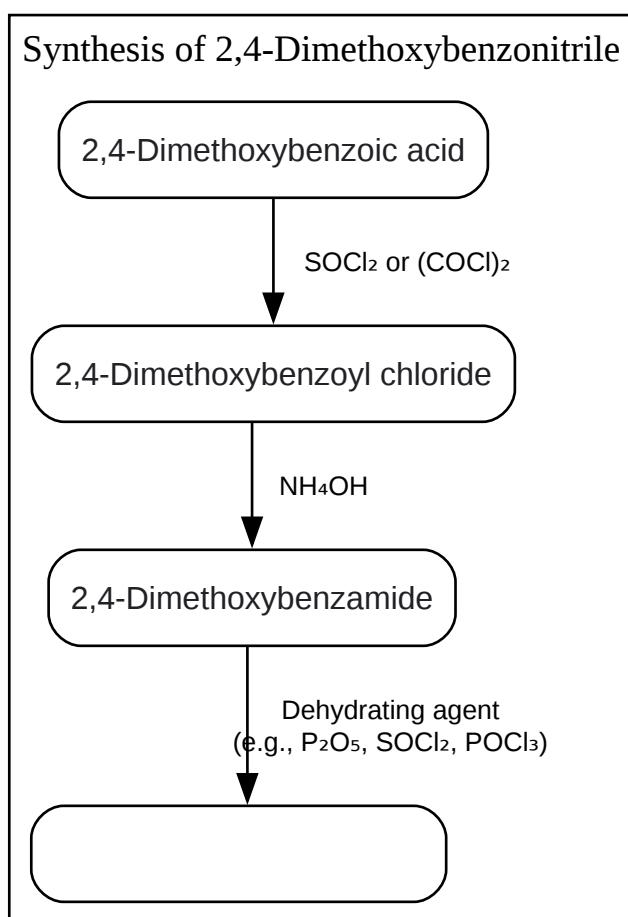
For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxybenzonitrile is a versatile aromatic nitrile that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group and two methoxy groups on the benzene ring, offers a rich chemical handle for a variety of transformations. This guide provides an in-depth exploration of its properties, synthesis, characterization, and reactivity, with a focus on its practical applications in research and development, particularly in the pharmaceutical and agrochemical sectors. The presence of the electron-donating methoxy groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting. The key data for **2,4-Dimethoxybenzonitrile** are summarized below.


Property	Value	Source
CAS Number	4107-65-7	[1]
Molecular Formula	C ₉ H ₉ NO ₂	[1] [2]
Molecular Weight	163.17 g/mol	[1]
Appearance	Cream to pale brown solid/powder	[3] [4]
Melting Point	93-94 °C	[2] [3]
Boiling Point	306.7 ± 22.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Solubility	Soluble in methanol	[5]
InChIKey	RYRZSQQELLQCMZ-UHFFFAOYSA-N	[1] [2]

Safety Information:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Signal Word: Warning.
- Personal Protective Equipment (PPE): It is recommended to handle **2,4-Dimethoxybenzonitrile** in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat. For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is advised.
- First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek medical attention.

Synthesis of 2,4-Dimethoxybenzonitrile

The synthesis of **2,4-dimethoxybenzonitrile** can be achieved through various methods. A common and reliable laboratory-scale synthesis involves the dehydration of 2,4-dimethoxybenzamide. This method is advantageous due to the availability of the starting material and the generally high yields.

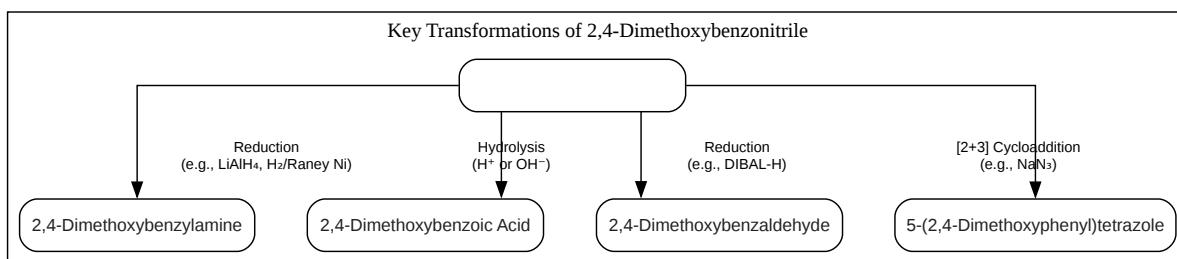
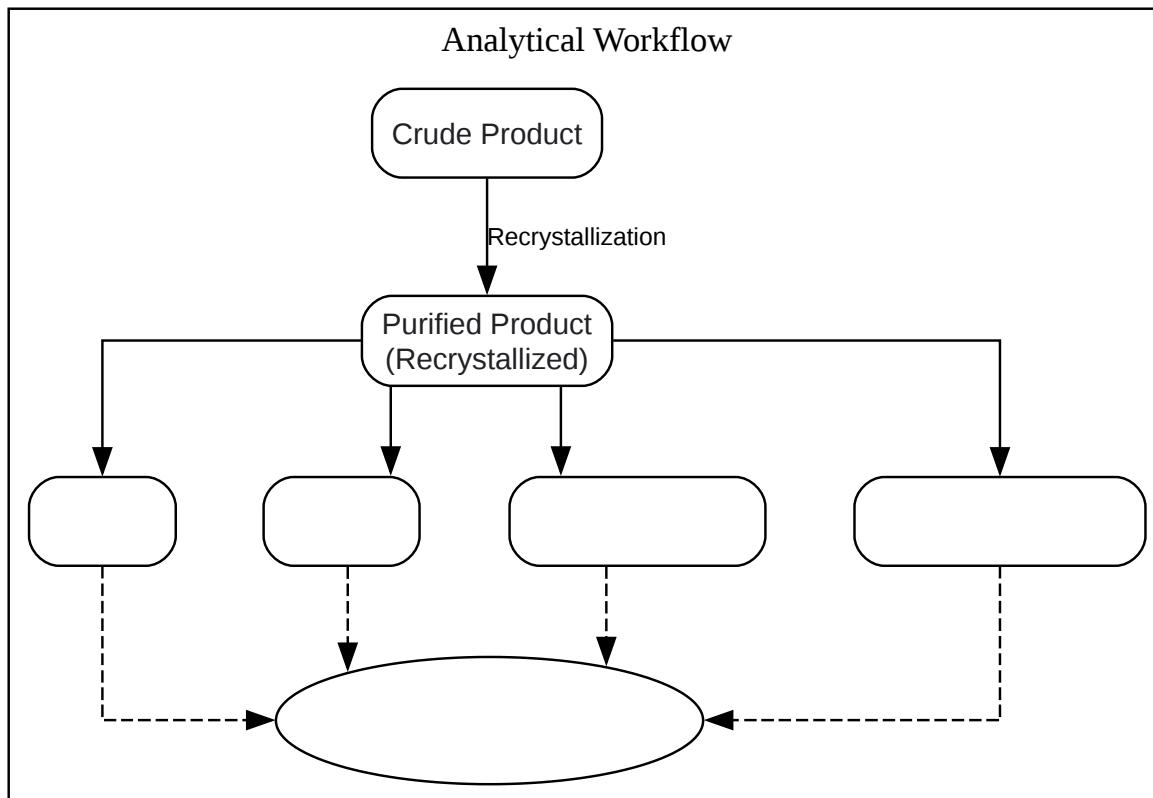
[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **2,4-Dimethoxybenzonitrile** from 2,4-dimethoxybenzoic acid.

Step-by-Step Synthesis Protocol

This protocol details the synthesis of **2,4-dimethoxybenzonitrile** from 2,4-dimethoxybenzamide.

Part 1: Preparation of 2,4-Dimethoxybenzamide from 2,4-Dimethoxybenzoic Acid



- Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dimethoxybenzoic acid in an excess of thionyl chloride (SOCl_2).
- Reaction: Gently reflux the mixture until the solid dissolves and the evolution of gas ceases. This indicates the formation of 2,4-dimethoxybenzoyl chloride.
- Removal of Excess Reagent: Carefully remove the excess thionyl chloride under reduced pressure.
- Amidation: Cautiously add the crude 2,4-dimethoxybenzoyl chloride to a cooled, concentrated aqueous solution of ammonium hydroxide with vigorous stirring.
- Isolation: The 2,4-dimethoxybenzamide will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Part 2: Dehydration of 2,4-Dimethoxybenzamide

- Reaction Setup: In a dry round-bottom flask, mix the dried 2,4-dimethoxybenzamide with a dehydrating agent such as phosphorus pentoxide (P_2O_5) or phosphoryl chloride (POCl_3).
- Heating: Gently heat the mixture under anhydrous conditions. The reaction is often exothermic and should be controlled.
- Work-up: After the reaction is complete, cool the mixture and carefully quench it by adding it to ice-water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **2,4-dimethoxybenzonitrile**.
- Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized **2,4-dimethoxybenzonitrile** is a critical step. A standard analytical workflow involves a combination of spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Common synthetic transformations of the nitrile group in **2,4-Dimethoxybenzonitrile**.

Key Reactions

- Reduction of the Nitrile Group: The nitrile group can be readily reduced to a primary amine, 2,4-dimethoxybenzylamine, using reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation (e.g., $\text{H}_2/\text{Raney Ni}$). [3] This transformation is pivotal for introducing a benzylic amine moiety, a common pharmacophore.
- Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2,4-dimethoxybenzoic acid. This provides a route to the corresponding carboxylic acid and its derivatives.
- Partial Reduction to Aldehyde: Using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, the nitrile can be partially reduced to form 2,4-dimethoxybenzaldehyde.
- Formation of Tetrazoles: The nitrile group can undergo a [2+3] cycloaddition reaction with azides (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Applications in Drug Discovery and Agrochemicals

2,4-Dimethoxybenzonitrile is a valuable intermediate in the synthesis of a wide range of biologically active molecules. [7]

- Pharmaceutical Intermediates: The derivatives of **2,4-dimethoxybenzonitrile**, particularly the corresponding benzylamine, are key precursors for the synthesis of various pharmaceutical agents. Benzonitrile compounds, in general, have been investigated for their potential antitumor activities. [8]* Agrochemicals: The structural motif of **2,4-dimethoxybenzonitrile** is found in some herbicides and plant growth regulators. [7] Its derivatives can be synthesized and screened for potential agrochemical applications.
- Material Science: Aromatic nitriles are also utilized in the preparation of dyes, fragrances, and other functional materials. [7]

Conclusion

2,4-Dimethoxybenzonitrile is a commercially available and synthetically accessible building block with a well-defined physicochemical and safety profile. Its versatile reactivity, centered around the nitrile functional group and the activated aromatic ring, makes it a valuable tool for synthetic chemists. The ability to easily convert the nitrile to amines, carboxylic acids, and other functional groups provides a gateway to a diverse array of more complex molecules with potential applications in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize **2,4-dimethoxybenzonitrile** in their synthetic endeavors.

References

- **2,4-Dimethoxybenzonitrile** | CAS#:4107-65-7 | Chemsrcc. (n.d.).
- **2,4-Dimethoxybenzonitrile** | C9H9NO2 | CID 77750 - PubChem. (n.d.).
- Synthesis of 2,4-dihydroxybenzonitrile - PrepChem.com. (n.d.).
- **2,4-dimethoxybenzonitrile** - 4107-65-7, C9H9NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
- **2,4-Dimethoxybenzonitrile**, 99%, Thermo Scientific Chemicals | RHENIUM BIO SCIENCE. (n.d.).
- Supporting information - The Royal Society of Chemistry. (n.d.).
- **2,4-Dimethoxybenzonitrile** - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).
- **2,4-Dimethoxybenzonitrile** - MySkinRecipes. (n.d.).
- 2,4-Dimethylbenzonitrile - NIST WebBook. (n.d.).
- Toxicology of 2,4-D - 24d.info. (2020, August 14).
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- 2,6-Dimethoxybenzonitrile - NIST WebBook. (n.d.).
- **2,4-Dimethoxybenzonitrile** - DC Fine Chemicals. (n.d.).
- CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents. (n.d.).
- CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents. (n.d.).
- 4,5-Dimethoxy-2-nitrobenzonitrile | C9H8N2O4 | CID 1511288 - PubChem. (n.d.).
- CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents. (n.d.).
- US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile - Google Patents. (n.d.).
- **2,4-Dimethoxybenzonitrile** - PubChem - NIH. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,4-Dimethoxybenzonitrile | C9H9NO2 | CID 77750 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethoxybenzonitrile | CAS#:4107-65-7 | Chemsoc [chemsoc.com]
- 3. 2,4-二甲氧基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. B24621.14 [thermofisher.com]
- 5. 2,3-DIMETHOXYBENZONITRILE CAS#: 2024-83-1 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 2,4-Dimethoxybenzonitrile [myskinrecipes.com]
- 8. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2,4-Dimethoxybenzonitrile CAS number 4107-65-7]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173694#2-4-dimethoxybenzonitrile-cas-number-4107-65-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com